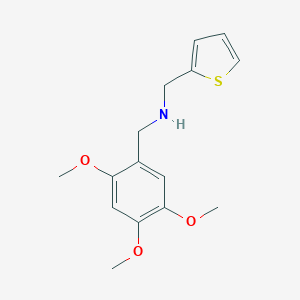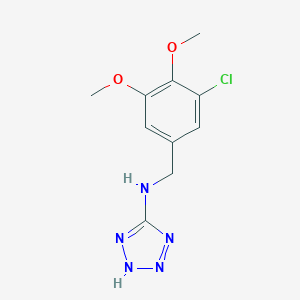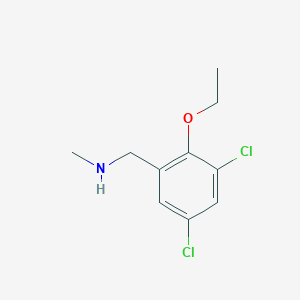
4-(3-Methoxyphenyl)aniline
Vue d'ensemble
Description
“4-(3-Methoxyphenyl)aniline” is an organic compound with the molecular formula C13H13NO . It is a solid at room temperature and has a molecular weight of 199.25 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 4,40-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) was synthesized by Stille cross-coupling reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine .
Molecular Structure Analysis
The InChI code for “4-(3-Methoxyphenyl)aniline” is 1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 . This indicates that the compound consists of a biphenyl structure with a methoxy group attached to one of the phenyl rings and an amine group attached to the other phenyl ring .
Physical And Chemical Properties Analysis
“4-(3-Methoxyphenyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 358.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 187.2±29.6 °C .
Applications De Recherche Scientifique
Electrochemical and Electrochromic Materials
4-(3-Methoxyphenyl)aniline derivatives have been utilized in the synthesis of ambipolar aromatic polyimides, displaying remarkable electrochromic behaviors, high thermal stability, and solution processability. These materials exhibit ambipolar electrochromic behavior, which can switch between colors upon applying an electric field, making them suitable for electronic display and smart window applications (Huang, Yen, & Liou, 2011).
Fluorescence Studies
The compound has been involved in studies exploring fluorescence quenching mechanisms with boronic acid derivatives. These studies have helped in understanding the effects of different solvents and the role of aniline as a quencher in fluorescence processes, which is crucial for developing fluorescence-based sensors and molecular probes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Chemical Synthesis and Modification
4-(3-Methoxyphenyl)aniline serves as a precursor or an intermediate in various chemical syntheses, including the introduction of hydroxy groups, N-iodophenylation of N-arylamides, and the creation of novel compounds with potential pharmacological applications. These synthetic routes offer insights into the versatility of 4-(3-Methoxyphenyl)aniline in organic synthesis, leading to materials with tailored properties for specific applications (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Photovoltaic and Solar Cell Applications
Derivatives of 4-(3-Methoxyphenyl)aniline have been synthesized and applied as hole transporting materials in perovskite solar cells. These compounds, linked with diketopyrrolopyrrole or benzodithiophene moieties, exhibit improved thermal stability, excellent hole extraction ability, and contribute to the development of stable and efficient perovskite solar cells, demonstrating the potential of 4-(3-Methoxyphenyl)aniline derivatives in renewable energy technologies (Liu et al., 2016).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-(3-Methoxyphenyl)aniline may also interact with various biological targets.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(3-Methoxyphenyl)aniline may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19925 g/mol) suggests that it may be well-absorbed and distributed throughout the body. The presence of the methoxy group may also influence its metabolism and excretion.
Result of Action
Based on the wide range of biological activities associated with similar compounds , it is likely that 4-(3-Methoxyphenyl)aniline could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFIVFLDKOXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942940 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)aniline | |
CAS RN |
207287-79-4 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)
![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)




![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)